3-(Bromomethyl)thiophene

Catalog No.
S666521
CAS No.
34846-44-1
M.F
C5H5BrS
M. Wt
177.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)thiophene

CAS Number

34846-44-1

Product Name

3-(Bromomethyl)thiophene

IUPAC Name

3-(bromomethyl)thiophene

Molecular Formula

C5H5BrS

Molecular Weight

177.06 g/mol

InChI

InChI=1S/C5H5BrS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2

InChI Key

KBWHYRUAHXHHFO-UHFFFAOYSA-N

SMILES

C1=CSC=C1CBr

Canonical SMILES

C1=CSC=C1CBr

The exact mass of the compound 3-(Bromomethyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Bromomethyl)thiophene is a functionalized five-membered heterocyclic compound widely used as a reactive intermediate in organic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFEzypVdHvhf_XEIvza2KCw3Qv1NRckpkPAMk3yhZBSltt5i4zXln3Vo9sleMRR21Lk5sV9ezxsfmBeVRNrZAe7dCzdPkxkhayBl3dSKydzmlokfEdwgWM7LH_ptNnI-0sUdwOIwyWGqUS50aSCSK9VYs%3D)] Its core structure, a thiophene ring, imparts specific electronic properties that are foundational to the field of organic electronics, including conductive polymers and organic semiconductors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFEzypVdHvhf_XEIvza2KCw3Qv1NRckpkPAMk3yhZBSltt5i4zXln3Vo9sleMRR21Lk5sV9ezxsfmBeVRNrZAe7dCzdPkxkhayBl3dSKydzmlokfEdwgWM7LH_ptNnI-0sUdwOIwyWGqUS50aSCSK9VYs%3D)] The compound's primary role is as an electrophilic building block, where the bromomethyl group serves as a reactive site for introducing the thienyl-3-methyl moiety into larger molecules, particularly in the synthesis of pharmaceuticals and advanced materials.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg9NAd9PKLvPM8wkngZqd3U4hJHTuwWLosiqG59vj6MFucitDfbv-pDoRAp2_cTIXwY7h3V_Wxo6es-KR9yI5K_jd7Gh5QFiU1YWObKTjG-AKPtlBoYDGaXZ5FXeiF5viaTnTLyaL1PGrJDL-nMjnf_Wlrwav08dP9jWalrG4M_pX9rI--pqS-meXDRrbYHRDUoRxOYrBoKobfvQLyQ6ajzRaY7MMB6zxWjLJsi9NlRMYtyF2ew6J04JHc8ug%3D)] The specific attachment at the 3-position is a critical design feature that dictates the steric and electronic properties of the resulting products, distinguishing it from its 2-substituted isomer.

Substituting 3-(Bromomethyl)thiophene with its 2-isomer or the corresponding 3-(chloromethyl) analog is not a viable procurement strategy for controlled applications. The isomeric position of the reactive group fundamentally alters the electronic and steric environment, directly impacting reaction pathways and the properties of downstream products.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg9NAd9PKLvPM8wkngZqd3U4hJHTuwWLosiqG59vj6MFucitDfbv-pDoRAp2_cTIXwY7h3V_Wxo6es-KR9yI5K_jd7Gh5QFiU1YWObKTjG-AKPtlBoYDGaXZ5FXeiF5viaTnTLyaL1PGrJDL-nMjnf_Wlrwav08dP9jWalrG4M_pX9rI--pqS-meXDRrbYHRDUoRxOYrBoKobfvQLyQ6ajzRaY7MMB6zxWjLJsi9NlRMYtyF2ew6J04JHc8ug%3D)] For instance, in the synthesis of poly(3-alkylthiophene)s, a class of widely used conductive polymers, the monomer's regiochemistry dictates the polymer's structural regularity.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3Nkagk3MRISfdUvP4UU92Gu5NM8yBW0FfARv9ypg0LafLb_i_UdKI4ZpWvRFfz3Xqk7Pd_JIUMkGd9ZUqjp9C4_lfageqVV22oUBmQ4CouOzf-gSy3W43-Dm3TY4P-CU2_LjN)] Using a 2-substituted monomer or a mixture would disrupt the head-to-tail (HT) coupling, leading to polymers with lower crystallinity, interrupted conjugation, and consequently, inferior electronic performance.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3Nkagk3MRISfdUvP4UU92Gu5NM8yBW0FfARv9ypg0LafLb_i_UdKI4ZpWvRFfz3Xqk7Pd_JIUMkGd9ZUqjp9C4_lfageqVV22oUBmQ4CouOzf-gSy3W43-Dm3TY4P-CU2_LjN)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wAq5Fo_Drx1Eyt6Y05zjJuv8v5MEcoSqonlgu7LQBwIDkuaH7GoFsKcn3OVGDY0Dx9AgwdlloKoC8qnaeKOD6UcCpuOA1pcBVDKN83SazhI-se3V6FcDls5eDislIgNT1aIdXP-21TQN-D2s25LWTEzupfc2z-wsy31GAfjdMbkiCHnor_oO9kHL_qDxHW9gjgP2q2CmbpNr5lwi5pg7UxalFlEPIWL2qUZHLP2XsTCrmq4hIl-ruPUlymKXPg4-2Mjsmy4nrgs-t1HSxJfOx73HYbRLTEWf7NaDV93pSQ-3mIIZ0GJswY3Fjx0Vrg%3D%3D)] Similarly, the choice of halide (bromo vs. chloro) significantly affects reaction kinetics in nucleophilic substitutions, with the bromide being a more reactive leaving group, enabling milder reaction conditions which can be critical for process efficiency and compatibility with sensitive functional groups.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9w_YCukg2ZgI1OMbqa7TXyagQTaVI3ULEU9QGmVWJvBUCcDiBiQ0Ge6cuom005cOLDf3WBIM_-Im8c8wM9FUOidUS7kpwsiEMXeYewyDr7zUnN6v6QZQ_ImSEbuKQ6XB071BXp5QBdbiZzt4gBhCjOp5mtNdM5O8hXqSqA2h4hYfKRx1K-CyIfWyF_FRQhyBY0VPWqemynKzsjh95DEXNjqWDaIxyxZkHD8rbK6ZtXT6VVl-8iElh_8dlDfoLJOLe4eeyIlx-RbKvqbZvzWRSvrdja8c2E1SUaHXgKfVK3gqRRPAq)]

Precursor for High-Performance Regioregular Polythiophenes

3-(Bromomethyl)thiophene is a precursor for 3-substituted thiophene monomers essential for synthesizing highly regioregular poly(3-alkylthiophene)s (P3ATs). Using monomers derived from this isomer in methods like Grignard Metathesis (GRIM) polymerization enables the formation of polymers with a high degree of head-to-tail (HT) linkages.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwvTmimwn1aY21OUhMHK3VuVtQHrrPPKY3EZcgqkhjG1DM6qB_cF8NlmUgch6frCYZqYFFZtZwfjXZzk8H6RgJpQvmCV129KGjk92Py4fxm-LQBMGdPDzMP_JDutL80Oa6MNLF-2mW1W7jexXwxbSHRBrvdu4lRZsB1V6CaFQi-uwgVGOntu6kcGG85Y-pD4050BmsPNl-2gNsGeXrNpf-hKTKNJIDuaobmC-AiyVb35afCDspNfZGl74PwXb00vkmMiPvcLpMqnGylmGt4iCRaQTJntYIv9_giWQybfH3SC_TptPDnT6ArENKsp58FW_0-RusbNQoUrHxizfv0HBEG-6g)] This structural precision is critical, as regioregular P3ATs exhibit significantly higher charge carrier mobilities compared to their regioirregular counterparts, a direct result of improved solid-state packing and electronic coupling.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrD3UUt3LF7MFJnhFtGoFxETt0Fv3QPgtjKekfobk_iasZ6sKtcLR-qfGqZqAeOR6dVYpAFtAa8Zzc633jlXEIkZWwavXLHAaZRMEKTuzWCax6QJ8IjVakS1ZjUBexSnhqtiZ2eAIuI4TJ1VyREs2XbqvqQUSXeWE%3D)] Regioirregularities, such as those from head-to-head (HH) couplings, introduce steric twists that disrupt conjugation and degrade electronic performance.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3Nkagk3MRISfdUvP4UU92Gu5NM8yBW0FfARv9ypg0LafLb_i_UdKI4ZpWvRFfz3Xqk7Pd_JIUMkGd9ZUqjp9C4_lfageqVV22oUBmQ4CouOzf-gSy3W43-Dm3TY4P-CU2_LjN)]

Evidence DimensionPolymer Regioregularity (% Head-to-Tail)
Target Compound Data>95% (achievable with monomers derived from 3-substituted precursors)
Comparator Or BaselineRegiorandom Polymer: 50% HT, 25% HH, 25% TT
Quantified DifferenceEnables a >45% increase in structural regularity critical for electronic properties.
ConditionsGrignard Metathesis (GRIM) polymerization using a Ni(dppp)Cl2 catalyst.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwvTmimwn1aY21OUhMHK3VuVtQHrrPPKY3EZcgqkhjG1DM6qB_cF8NlmUgch6frCYZqYFFZtZwfjXZzk8H6RgJpQvmCV129KGjk92Py4fxm-LQBMGdPDzMP_JDutL80Oa6MNLF-2mW1W7jexXwxbSHRBrvdu4lRZsB1V6CaFQi-uwgVGOntu6kcGG85Y-pD4050BmsPNl-2gNsGeXrNpf-hKTKNJIDuaobmC-AiyVb35afCDspNfZGl74PwXb00vkmMiPvcLpMqnGylmGt4iCRaQTJntYIv9_giWQybfH3SC_TptPDnT6ArENKsp58FW_0-RusbNQoUrHxizfv0HBEG-6g)]

Procuring the isomerically pure 3-substituted precursor is non-negotiable for producing high-mobility semiconducting polymers for OFETs and OPVs.

Superior Reactivity Profile Over Chloro-Analog for Efficient Synthesis

The carbon-bromine bond in 3-(bromomethyl)thiophene is inherently weaker and bromide is a better leaving group than chloride. This translates to higher reactivity in nucleophilic substitution reactions compared to 3-(chloromethyl)thiophene. This increased reactivity allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which improves process efficiency and is crucial when working with thermally or chemically sensitive substrates. While direct kinetic data for this specific pair is not widely published, the principle is a foundational concept in physical organic chemistry, analogous to the well-documented reactivity differences between benzyl bromide and benzyl chloride.

Evidence DimensionRelative Reactivity in Nucleophilic Substitution (SN1/SN2)
Target Compound DataHigher (due to better leaving group)
Comparator Or Baseline3-(Chloromethyl)thiophene (Lower reactivity)
Quantified DifferenceAllows for faster reaction times or milder conditions, improving energy efficiency and substrate compatibility.
ConditionsGeneral nucleophilic substitution reactions.

Selecting the bromo- derivative can reduce energy costs, shorten process times, and enable synthetic routes that are incompatible with the harsher conditions required for the chloro- analog.

Distinct Reactivity and Stability Compared to the 2-Isomer

The 2- and 3-positions of the thiophene ring have fundamentally different electronic characteristics. The 2-position is generally more susceptible to electrophilic attack and better at stabilizing adjacent positive charge through resonance with the sulfur atom.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9w_YCukg2ZgI1OMbqa7TXyagQTaVI3ULEU9QGmVWJvBUCcDiBiQ0Ge6cuom005cOLDf3WBIM_-Im8c8wM9FUOidUS7kpwsiEMXeYewyDr7zUnN6v6QZQ_ImSEbuKQ6XB071BXp5QBdbiZzt4gBhCjOp5mtNdM5O8hXqSqA2h4hYfKRx1K-CyIfWyF_FRQhyBY0VPWqemynKzsjh95DEXNjqWDaIxyxZkHD8rbK6ZtXT6VVl-8iElh_8dlDfoLJOLe4eeyIlx-RbKvqbZvzWRSvrdja8c2E1SUaHXgKfVK3gqRRPAq)] This makes the 2-(bromomethyl)thiophene isomer significantly more reactive in reactions proceeding through a carbocation-like intermediate (SN1-type).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9w_YCukg2ZgI1OMbqa7TXyagQTaVI3ULEU9QGmVWJvBUCcDiBiQ0Ge6cuom005cOLDf3WBIM_-Im8c8wM9FUOidUS7kpwsiEMXeYewyDr7zUnN6v6QZQ_ImSEbuKQ6XB071BXp5QBdbiZzt4gBhCjOp5mtNdM5O8hXqSqA2h4hYfKRx1K-CyIfWyF_FRQhyBY0VPWqemynKzsjh95DEXNjqWDaIxyxZkHD8rbK6ZtXT6VVl-8iElh_8dlDfoLJOLe4eeyIlx-RbKvqbZvzWRSvrdja8c2E1SUaHXgKfVK3gqRRPAq)] Conversely, this higher reactivity can also lead to lower stability and a greater propensity for side reactions or spontaneous polymerization under certain conditions.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5o0L-ROfRl9IQCmzPE5HsCaXmcxUT0ZR_u56YuGMUPi7pV6W89Xmrr4tStQqAktLuU755BrIf1W5_oNScij0bIMvToYmSDkZYRuvwjX4vNPsNV1jKdttJeAQVdEIBx3QwbG2-KSyTvbmc_rD3BXFmOseitTS-Xi-lZqAFZXDPb3de2TvgtRk8k2JDtv2PQ2rcO77HJy7LwWluyj-V4xtcXIuco9xJDw%3D%3D)] The 3-(bromomethyl)thiophene isomer offers a more moderate and predictable reactivity profile, which is often preferable for controlled, high-yield syntheses where stability of the starting material is paramount.

Evidence DimensionCarbocation Intermediate Stability
Target Compound DataLower resonance stabilization
Comparator Or Baseline2-(Bromomethyl)thiophene (Higher resonance stabilization)
Quantified DifferenceLeads to a more controlled, predictable reactivity profile and potentially higher storage stability.
ConditionsNucleophilic substitution reactions (SN1-type pathway).[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9w_YCukg2ZgI1OMbqa7TXyagQTaVI3ULEU9QGmVWJvBUCcDiBiQ0Ge6cuom005cOLDf3WBIM_-Im8c8wM9FUOidUS7kpwsiEMXeYewyDr7zUnN6v6QZQ_ImSEbuKQ6XB071BXp5QBdbiZzt4gBhCjOp5mtNdM5O8hXqSqA2h4hYfKRx1K-CyIfWyF_FRQhyBY0VPWqemynKzsjh95DEXNjqWDaIxyxZkHD8rbK6ZtXT6VVl-8iElh_8dlDfoLJOLe4eeyIlx-RbKvqbZvzWRSvrdja8c2E1SUaHXgKfVK3gqRRPAq)]

Choosing the 3-isomer provides a balance of useful reactivity and greater stability, reducing the risk of side reactions and improving process control compared to the more labile 2-isomer.

Precursor for High-Mobility Organic Field-Effect Transistors (OFETs)

This compound is the appropriate choice for synthesizing 3-substituted thiophene monomers used in the production of regioregular poly(3-alkylthiophene)s. The resulting polymers' high structural order is essential for achieving the high charge carrier mobility required for active layers in OFETs and other organic electronic devices.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrD3UUt3LF7MFJnhFtGoFxETt0Fv3QPgtjKekfobk_iasZ6sKtcLR-qfGqZqAeOR6dVYpAFtAa8Zzc633jlXEIkZWwavXLHAaZRMEKTuzWCax6QJ8IjVakS1ZjUBexSnhqtiZ2eAIuI4TJ1VyREs2XbqvqQUSXeWE%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHi9cKBeLKkexi8P_l8QkVu9nfzT9hsapab2m8Xyj8pTJ8rrhkIRGdwA7mrknn0K34fhaBsLy_X_0Ybsmwe7oaEGmF2iOMAzE3ssRX62Z7wQvvOH6efNEvUxTQ33Dv9Fa62fn2eDQLGU_bYynLZ_Es5kMwfM9MxcJdyGdQktNlR7R0LGVg%3D)]

Functionalization of Sensitive Biomolecules and Substrates

Due to its enhanced reactivity over the chloro-analog, 3-(bromomethyl)thiophene is well-suited for attaching the thienyl moiety to complex, sensitive substrates under mild conditions. This is particularly relevant in medicinal chemistry or materials science where harsh reaction conditions could degrade the target molecule.

Controlled Synthesis of Structurally Defined Thiophene Derivatives

When the precise placement of a functionalizable handle at the 3-position of a thiophene ring is required for structure-property analysis or as a key step in a multi-step synthesis, this isomer is the correct choice. Its predictable reactivity and isomeric purity ensure reproducible outcomes, which is critical for developing new materials or active pharmaceutical ingredients.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg9NAd9PKLvPM8wkngZqd3U4hJHTuwWLosiqG59vj6MFucitDfbv-pDoRAp2_cTIXwY7h3V_Wxo6es-KR9yI5K_jd7Gh5QFiU1YWObKTjG-AKPtlBoYDGaXZ5FXeiF5viaTnTLyaL1PGrJDL-nMjnf_Wlrwav08dP9jWalrG4M_pX9rI--pqS-meXDRrbYHRDUoRxOYrBoKobfvQLyQ6ajzRaY7MMB6zxWjLJsi9NlRMYtyF2ew6J04JHc8ug%3D)]

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

34846-44-1

Wikipedia

3-Bromomethylthiophene

Dates

Last modified: 08-15-2023

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